molecular formula C25H21FN2O4 B15008367 (2E)-2-cyano-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methoxyphenyl)prop-2-enamide

(2E)-2-cyano-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B15008367
M. Wt: 432.4 g/mol
InChI Key: RFCRHNUOJQCMEU-CPNJWEJPSA-N
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Description

(E)-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-N-(4-METHOXYPHENYL)-2-PROPENAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a cyano group, a fluorobenzyl ether, and methoxyphenyl groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-N-(4-METHOXYPHENYL)-2-PROPENAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorobenzyl Ether: The reaction between 4-fluorobenzyl alcohol and 3-methoxyphenol in the presence of a suitable base and a dehydrating agent to form the ether linkage.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Formation of the Propenamide Moiety: The final step involves the formation of the propenamide moiety through a condensation reaction between the intermediate and an appropriate amide precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-N-(4-METHOXYPHENYL)-2-PROPENAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-N-(4-METHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluorobenzoate
  • Allylamine
  • 4-Methoxyphenethylamine

Uniqueness

(E)-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-N-(4-METHOXYPHENYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C25H21FN2O4

Molecular Weight

432.4 g/mol

IUPAC Name

(E)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C25H21FN2O4/c1-30-22-10-8-21(9-11-22)28-25(29)19(15-27)13-18-5-12-23(24(14-18)31-2)32-16-17-3-6-20(26)7-4-17/h3-14H,16H2,1-2H3,(H,28,29)/b19-13+

InChI Key

RFCRHNUOJQCMEU-CPNJWEJPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)OC)/C#N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)OC)C#N

Origin of Product

United States

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